![molecular formula C18H29BrO2S B14377634 Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate CAS No. 89913-88-2](/img/structure/B14377634.png)
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromoundecyl chain attached to the thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate typically involves the bromination of undecylthiophene followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated thiophene with methyl acetate in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate depends on its application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function. The bromoundecyl chain can facilitate membrane penetration, while the thiophene ring can interact with aromatic amino acids in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate
- Methyl [5-(11-chloroundecyl)thiophen-2-yl]acetate
- Methyl [5-(11-iodoundecyl)thiophen-2-yl]acetate
Uniqueness
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions
Properties
CAS No. |
89913-88-2 |
|---|---|
Molecular Formula |
C18H29BrO2S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 2-[5-(11-bromoundecyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C18H29BrO2S/c1-21-18(20)15-17-13-12-16(22-17)11-9-7-5-3-2-4-6-8-10-14-19/h12-13H,2-11,14-15H2,1H3 |
InChI Key |
IQQJABDWGJHZIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)CCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


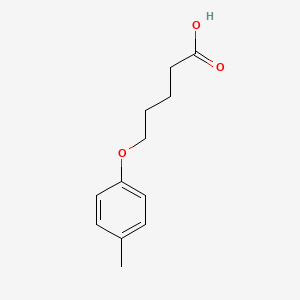
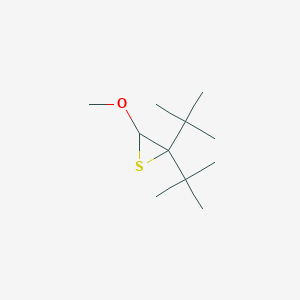
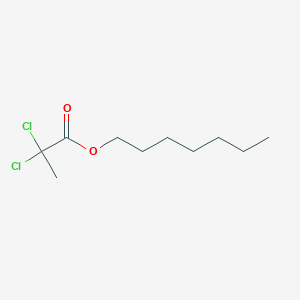
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
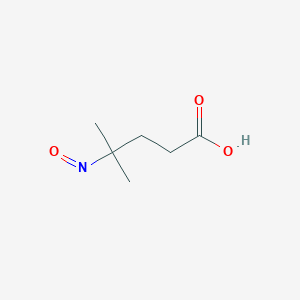
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
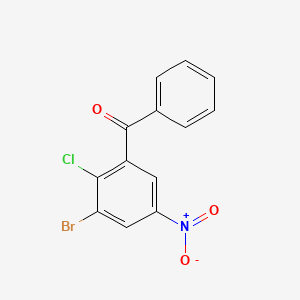
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
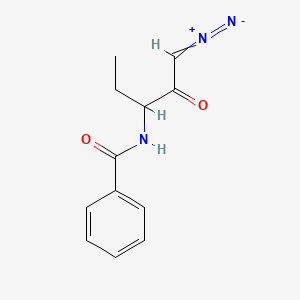

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
